![molecular formula C19H21BrN2O2S B2440568 4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899756-44-6](/img/structure/B2440568.png)
4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Description
4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C19H21BrN2O2S and its molecular weight is 421.35. The purity is usually 95%.
BenchChem offers high-quality 4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The bromobenzyl moiety in this compound suggests potential antitumor activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further investigations could reveal its mechanism of action and therapeutic potential in cancer treatment .
- The cyclopenta[d]pyrimidin-2-one scaffold has been studied for its antiviral activity. Researchers have synthesized derivatives like our compound to evaluate their efficacy against viral infections. Investigating its impact on specific viruses (e.g., HIV, influenza) could provide valuable insights .
- Compounds with thioether groups often exhibit anti-inflammatory properties. Our compound’s thioether linkage may contribute to its anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways and potential therapeutic applications .
- The tetrahydrofuran-2-yl group could be crucial for interactions with enzymes or receptors. Investigating its binding affinity to specific targets (e.g., kinases, proteases) could lead to the development of enzyme inhibitors or modulators .
- The bromobenzyl functionality makes this compound useful in materials science. It can serve as a building block for designing functionalized polymers, dendrimers, or other organic materials with tailored properties .
- Researchers might explore the compound’s solubility, stability, and bioavailability. Its potential as a prodrug or part of a drug delivery system (e.g., nanoparticles, liposomes) could be investigated .
- By incorporating fluorophores or other imaging tags, researchers could use this compound as a fluorescent probe for cellular imaging or tracking specific biological processes .
- The compound’s structure suggests potential agrochemical applications. Researchers could explore its pesticidal or herbicidal properties, aiming for environmentally friendly alternatives .
Anticancer Research
Antiviral Properties
Anti-inflammatory Applications
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Synthesis
Pharmacokinetics and Drug Delivery
Biological Imaging and Fluorescent Probes
Agrochemical Applications
properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c20-14-8-6-13(7-9-14)12-25-18-16-4-1-5-17(16)22(19(23)21-18)11-15-3-2-10-24-15/h6-9,15H,1-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMPALSNJLGXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one |
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